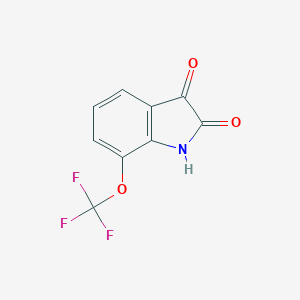
7-Trifluoromethoxyisatin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Trifluoromethoxyisatin, also known as 7-(trifluoromethoxy)-1H-indole-2,3-dione, is a chemical compound with the molecular formula C9H4F3NO3 and a molecular weight of 231.13 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for 7-Trifluoromethoxyisatin is 1S/C9H4F3NO3/c10-9(11,12)16-5-3-1-2-4-6(5)13-8(15)7(4)14/h1-3H,(H,13,14,15) . The Canonical SMILES is C1=CC2=C(C(=C1)OC(F)(F)F)NC(=O)C2=O .
Physical And Chemical Properties Analysis
7-Trifluoromethoxyisatin is a solid substance at room temperature . It has a molecular weight of 231.13 g/mol .
Applications De Recherche Scientifique
Synthesis and Toxicity Evaluation
Specific Scientific Field
Chemistry, specifically Organic Synthesis and Toxicology .
Summary of the Application
7-Trifluoromethoxyisatin is used in the synthesis of N4-Aryl Substituted 5-Trifluoromethoxyisatin-3-thiosemicarbazones . These compounds have been evaluated for their toxicity potential .
Methods of Application or Experimental Procedures
The compounds were synthesized by reacting trifluoromethoxyisatin with different arylthiosemicarbazides in aqueous ethanol (50%), containing a few drops of acetic acid .
Results or Outcomes
Ten compounds synthesized using 7-Trifluoromethoxyisatin displayed promising toxicity, with LD50 values ranging from 1.11 × 10−5 M to 1.80 × 10−4 M . Among these, three compounds were found to be the most active ones, with LD50 values ranging from 1.11 × 10−5 M to 1.43 × 10−5 M .
Use in Material Science
Specific Scientific Field
Summary of the Application
7-Trifluoromethoxyisatin can be used in the synthesis of metal-organic framework (MOF) nanoparticles .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for using 7-Trifluoromethoxyisatin in the synthesis of MOF nanoparticles are not detailed in the source .
Results or Outcomes
The unique chemical and physical properties of MOF nanoparticles suggest them as promising candidates for various biomedical applications including drug delivery, biosensor, nitric oxide storage, and contrast agent .
Use in Phototherapy
Specific Scientific Field
Biomedical Applications, specifically Phototherapy .
Summary of the Application
7-Trifluoromethoxyisatin may be used in the synthesis of gold nanostars, which have applications in phototherapy .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for using 7-Trifluoromethoxyisatin in the synthesis of gold nanostars for phototherapy are not detailed in the source .
Results or Outcomes
Phototherapy is a type of medical treatment that involves exposure to ultraviolet-visible (UV–Vis) region or near-infrared (NIR) region light to treat certain medical conditions. Gold nanostars are a kind of promising photothermal agent recently in the biomedical field .
Trifluoromethoxylation Reagents
Specific Scientific Field
Chemistry, specifically Organic Synthesis .
Summary of the Application
7-Trifluoromethoxyisatin is used in the development of new trifluoromethoxylation reagents . These reagents facilitate the trifluoromethoxylation reaction and make CF3O-containing compounds more accessible .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for using 7-Trifluoromethoxyisatin in the development of new trifluoromethoxylation reagents are not detailed in the source .
Results or Outcomes
The development of these reagents has made CF3O-containing compounds more accessible, which has implications for various fields due to the unique features of the trifluoromethoxy (CF3O) group .
Unusual Substituent in Bioactives
Specific Scientific Field
Summary of the Application
7-Trifluoromethoxyisatin is used as a substituent in bioactives . The trifluoromethoxy group is becoming more and more important in both agrochemical research and pharmaceutical chemistry .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for using 7-Trifluoromethoxyisatin as a substituent in bioactives are not detailed in the source .
Results or Outcomes
The trifluoromethoxy group confers increased stability and lipophilicity in addition to its high electronegativity .
Combination of Chemotherapeutic and Phototherapeutic Methods
Specific Scientific Field
Biomedical Applications, specifically Cancer Therapy .
Summary of the Application
7-Trifluoromethoxyisatin may be used in the synthesis of nanostructures that combine chemotherapeutic methods and phototherapeutic methods .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for using 7-Trifluoromethoxyisatin in the synthesis of these nanostructures are not detailed in the source .
Results or Outcomes
Research shows that combining chemotherapeutic methods and phototherapeutic methods on a single nanostructure increases the therapeutic effect that each method alone has, and this is even more effective in destroying cancer cells .
Safety And Hazards
Propriétés
IUPAC Name |
7-(trifluoromethoxy)-1H-indole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO3/c10-9(11,12)16-5-3-1-2-4-6(5)13-8(15)7(4)14/h1-3H,(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVUYYNGNVYMKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)(F)F)NC(=O)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90582749 |
Source


|
| Record name | 7-(Trifluoromethoxy)-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90582749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Trifluoromethoxyisatin | |
CAS RN |
149125-30-4 |
Source


|
| Record name | 7-(Trifluoromethoxy)-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90582749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

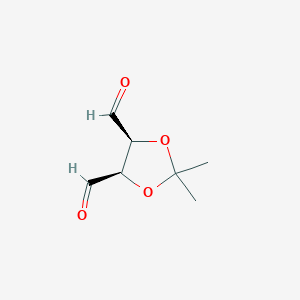
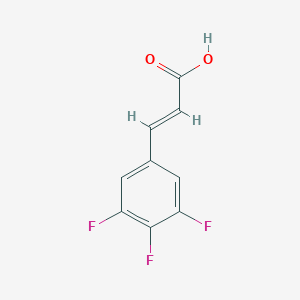
![2-[[5-(4-chlorophenyl)-7,7-dimethyl-8-methylidene-5,6-dihydronaphthalen-2-yl]oxy]-N,N-dimethylethanamine](/img/structure/B115972.png)
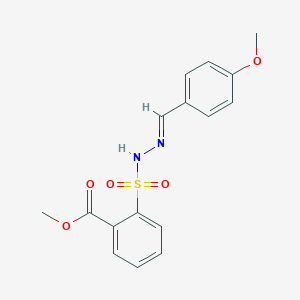
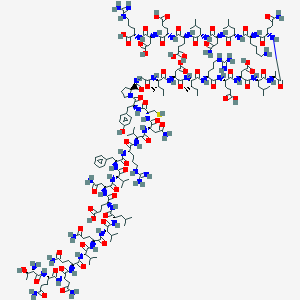
![[(3R,4R,5S)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol](/img/structure/B115981.png)
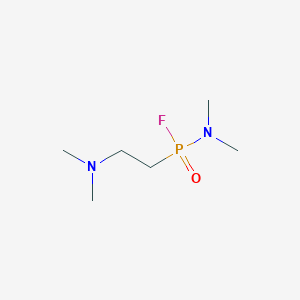
![7-[(1R,5S)-6-azaniumyl-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B115987.png)

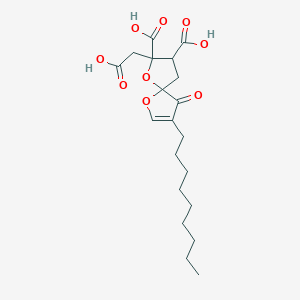
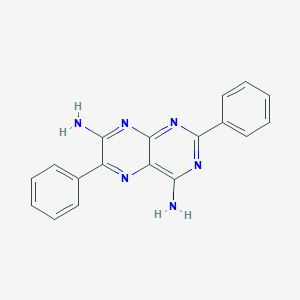
![ethyl (2S)-3-(5-acetyloxy-2-trimethylstannylphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B115997.png)
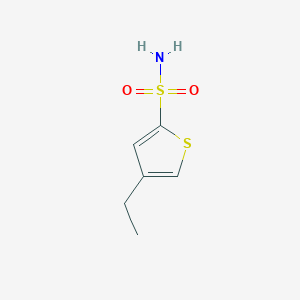
![2-[2-(2-Methylidenecyclopropyl)ethyl]-1,3-dioxolane](/img/structure/B116001.png)